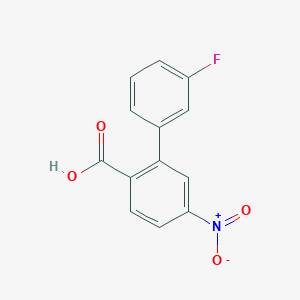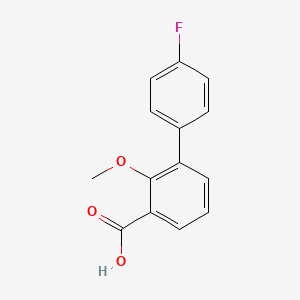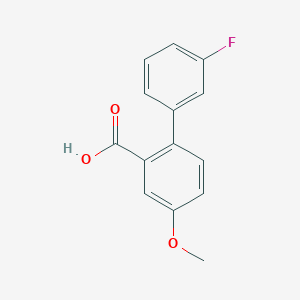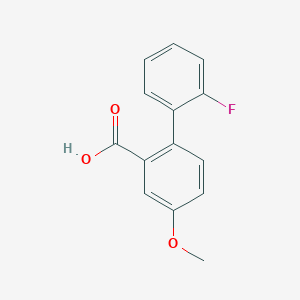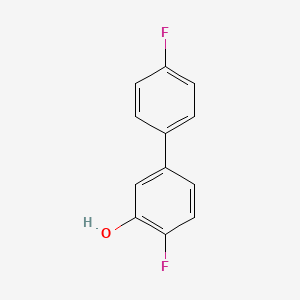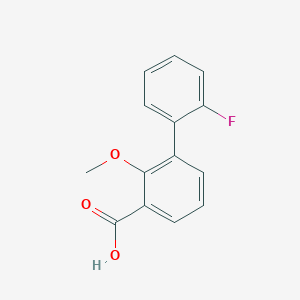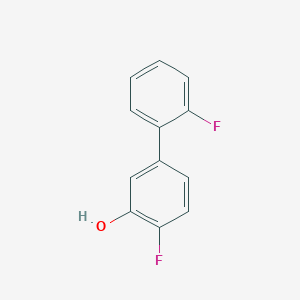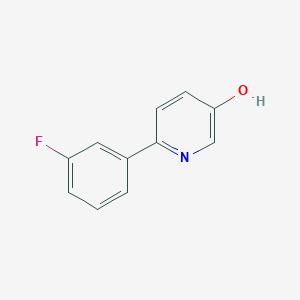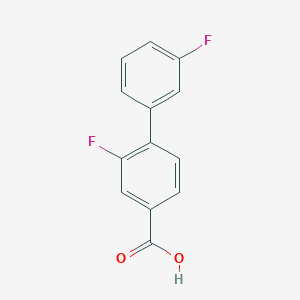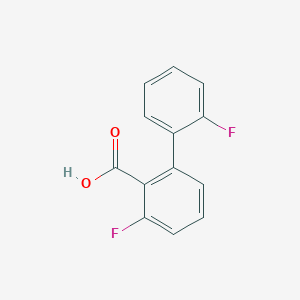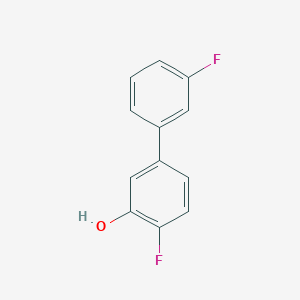
5-(3-Fluorophenyl)-2-fluorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluorophenyl)-2-fluorophenol, 95% (5-F-2-F-95) is a phenolic compound that has been used extensively in research and development for a variety of purposes. It is a fluorinated derivative of the naturally occurring phenolic compound, 2-fluorophenol, and has a wide range of applications in the laboratory. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-F-2-F-95.
Scientific Research Applications
5-(3-Fluorophenyl)-2-fluorophenol, 95% has been used in a variety of scientific research applications, including as a reagent in the synthesis of functionalized phenols, as a catalyst in the synthesis of heterocyclic compounds, and as a starting material for the synthesis of pharmaceuticals. It has also been used in the synthesis of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)-2-fluorophenol, 95% is not fully understood. However, it is believed that the fluorine atoms in the molecule interact with other molecules in the environment, forming strong hydrogen bonds and other interactions. This interaction is thought to be responsible for the chemical and biological properties of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluorophenyl)-2-fluorophenol, 95% are not well understood. However, it has been shown to have antifungal, antibacterial, and anti-inflammatory properties. It has also been shown to have an inhibitory effect on the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(3-Fluorophenyl)-2-fluorophenol, 95% in laboratory experiments is its low toxicity and low cost. Additionally, it is relatively stable and easy to handle. However, it can be difficult to synthesize and is not very soluble in water, which can limit its use in some experiments.
Future Directions
The future of 5-(3-Fluorophenyl)-2-fluorophenol, 95% looks promising, as it has a wide range of potential applications in research and development. These include its use in the synthesis of pharmaceuticals, in the development of new materials, and in the development of new methods of drug delivery. Additionally, its potential as an antifungal and antibacterial agent could be explored further. Finally, its ability to interact with other molecules in the environment could be further studied in order to better understand its mechanism of action.
Synthesis Methods
5-(3-Fluorophenyl)-2-fluorophenol, 95% can be synthesized via a variety of methods, including the Williamson ether synthesis, the Friedel-Crafts acylation reaction, and the Kolbe-Schmitt reaction. The Williamson ether synthesis involves the reaction of an alcohol and an alkyl halide, while the Friedel-Crafts acylation reaction involves the reaction of an aromatic ring with an acyl chloride. The Kolbe-Schmitt reaction involves the reaction of a carboxylic acid with an alkali metal hydroxide.
properties
IUPAC Name |
2-fluoro-5-(3-fluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKVAMKTKDEXSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673375 |
Source


|
| Record name | 3',4-Difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4-Difluoro[1,1'-biphenyl]-3-ol | |
CAS RN |
1214331-38-0 |
Source


|
| Record name | 3',4-Difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

